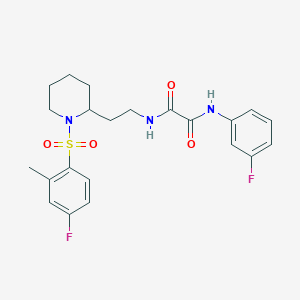

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

CAS No.: 898461-52-4

Cat. No.: VC4298178

Molecular Formula: C22H25F2N3O4S

Molecular Weight: 465.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898461-52-4 |

|---|---|

| Molecular Formula | C22H25F2N3O4S |

| Molecular Weight | 465.52 |

| IUPAC Name | N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide |

| Standard InChI | InChI=1S/C22H25F2N3O4S/c1-15-13-17(24)8-9-20(15)32(30,31)27-12-3-2-7-19(27)10-11-25-21(28)22(29)26-18-6-4-5-16(23)14-18/h4-6,8-9,13-14,19H,2-3,7,10-12H2,1H3,(H,25,28)(H,26,29) |

| Standard InChI Key | ZXAIEKBVCBIIIX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula, C22H25F2N3O4S, corresponds to a molecular weight of 465.52 g/mol. Its IUPAC name delineates a piperidine ring substituted at the 1-position with a 4-fluoro-2-methylphenyl sulfonyl group, connected via an ethyl linker to an oxalamide bridge terminating in a 3-fluorophenyl moiety. The stereochemistry of the piperidine ring (2-position) and ethyl linker introduces potential chiral centers, though specific configurations remain uncharacterized in public datasets.

Key structural attributes include:

-

Sulfonyl group: Enhances metabolic stability and influences target binding through polar interactions.

-

Fluorinated aromatic rings: The 4-fluoro-2-methylphenyl and 3-fluorophenyl groups contribute to lipophilicity and π-π stacking interactions.

-

Oxalamide bridge: Serves as a conformationally constrained scaffold for hydrogen bonding with biological targets.

Synthetic Methodology

Multi-Step Synthesis Overview

The synthesis involves three primary stages (Figure 1):

Piperidine Intermediate Formation

Starting materials: 4-Fluoro-2-methylbenzenesulfonyl chloride and 2-piperidineethanol.

Reaction conditions: Sulfonylation occurs in dichloromethane with triethylamine as a base (0–5°C, 12 hours).

Product: 1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-2-ylethanol (yield: ~68%).

Analytical Challenges

-

Purity assessment: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >95% purity.

-

Byproduct formation: N-acylation side products may arise during oxalamide coupling, necessitating rigorous purification.

Applications and Future Directions

Therapeutic Opportunities

-

Oncology: Potential as a topoisomerase II inhibitor for leukemia and lymphoma .

-

Neurology: Structural similarity to σ-1 receptor ligands suggests neuroprotective applications.

Research Priorities

-

Target deconvolution: CRISPR-Cas9 screens or affinity proteomics to identify binding partners.

-

PK/PD studies: Assess oral bioavailability and blood-brain barrier penetration in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume